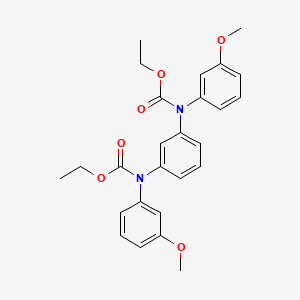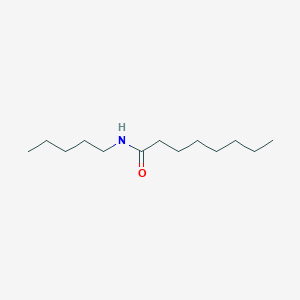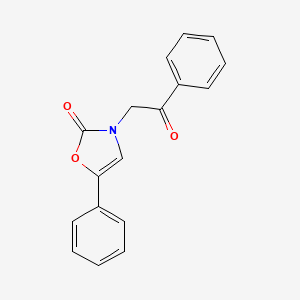![molecular formula C17H16ClNO B14490192 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one CAS No. 63831-40-3](/img/structure/B14490192.png)
3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and polymers.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
3-(4-Dimethylaminophenyl)-1-phenylprop-2-en-1-one: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
3-(3-Bromophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological effects.
Uniqueness
The presence of both the 3-chlorophenyl and 4-(dimethylamino)phenyl groups in 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
63831-40-3 |
|---|---|
分子式 |
C17H16ClNO |
分子量 |
285.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO/c1-19(2)16-9-7-14(8-10-16)17(20)11-6-13-4-3-5-15(18)12-13/h3-12H,1-2H3 |
InChIキー |
FJVRVKJHWRXKEI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


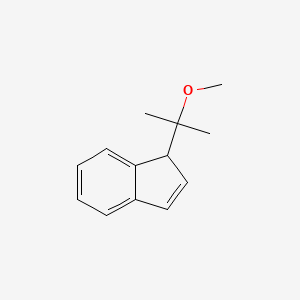
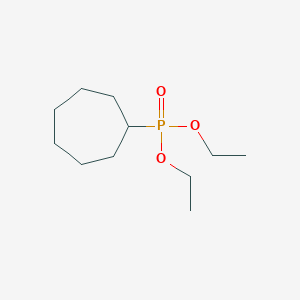
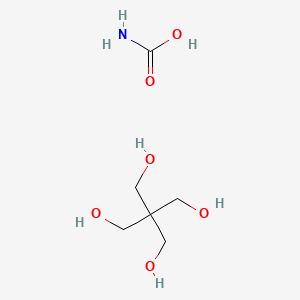
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

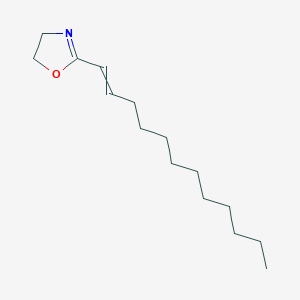
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)
